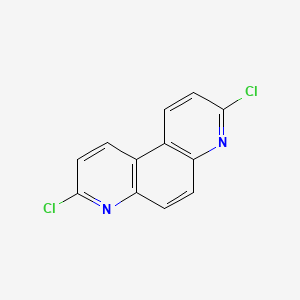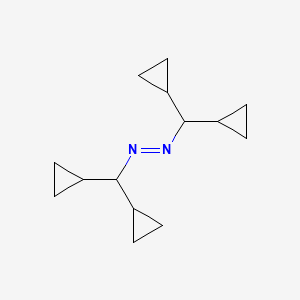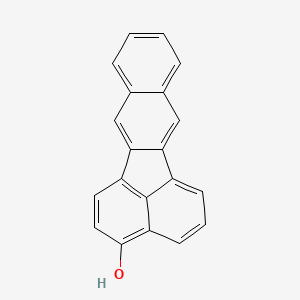
1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene is a highly chlorinated organic compound It is known for its complex structure, which includes multiple chlorine atoms attached to a benzene ring and a butadiene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene can be synthesized through the chlorination of benzene derivatives. One common method involves the reaction of benzene with chlorine gas in the presence of a catalyst such as iron(III) chloride. This process results in the formation of pentachlorobenzene, which can then undergo further chlorination to introduce the butadiene moiety .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure the selective chlorination of the benzene ring and the butadiene moiety. The use of high-purity reagents and advanced catalytic systems is essential to achieve high yields and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other functional groups using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially dechlorinated derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a model compound for studying the effects of chlorinated organic compounds on human health.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content allows it to form strong interactions with these targets, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may affect oxidative stress and cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4,5-Pentachlorobenzene: A simpler chlorinated benzene derivative with similar chemical properties.
1,1,3,4,4-Pentachloro-1,3-butadiene: A related compound with a similar butadiene moiety.
2,3,4,5,6-Pentachlorobiphenyl: A biphenyl derivative with multiple chlorine atoms.
Uniqueness
1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene is unique due to its combination of a highly chlorinated benzene ring and a chlorinated butadiene moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
100571-08-2 |
|---|---|
Molekularformel |
C10Cl10 |
Molekulargewicht |
474.6 g/mol |
IUPAC-Name |
1,2,3,4,5-pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene |
InChI |
InChI=1S/C10Cl10/c11-3-1(2(9(17)18)5(13)10(19)20)4(12)7(15)8(16)6(3)14 |
InChI-Schlüssel |
GEYODUIQFDSFDK-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=C(Cl)Cl)C(=C(Cl)Cl)Cl |
Kanonische SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=C(Cl)Cl)C(=C(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-[(4-Hydroxyphenyl)imino]-1-phenylethan-1-one](/img/structure/B3044853.png)


![Piperazine, 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-propyl-](/img/structure/B3044858.png)



![5-[(3,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B3044865.png)






